2-(2-Bromophenyl)-2-oxoethanesulfonyl chloride
Description
2-(2-Bromophenyl)-2-oxoethanesulfonyl chloride (CAS: 1033629-59-2) is a sulfonyl chloride derivative characterized by a 2-bromophenyl group attached to a sulfonyl chloride moiety via a ketone-containing ethane backbone. Its molecular formula is C₈H₇BrClO₃S, with a molecular weight of 306.56 g/mol . This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing sulfonyl groups into target molecules, particularly in pharmaceutical and agrochemical research. The ketone group at the β-position relative to the sulfonyl chloride enhances its electrophilicity, making it a versatile substrate for nucleophilic substitutions or cyclization reactions .
Properties
Molecular Formula |
C8H6BrClO3S |
|---|---|
Molecular Weight |
297.55 g/mol |
IUPAC Name |
2-(2-bromophenyl)-2-oxoethanesulfonyl chloride |
InChI |
InChI=1S/C8H6BrClO3S/c9-7-4-2-1-3-6(7)8(11)5-14(10,12)13/h1-4H,5H2 |
InChI Key |
WQVGHBMTFKJDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CS(=O)(=O)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-2-oxoethanesulfonyl chloride typically involves the reaction of 2-bromobenzoyl chloride with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{2-Bromobenzoyl chloride} + \text{Ethanesulfonyl chloride} \xrightarrow{\text{Pyridine}} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts or bases, would apply to large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-2-oxoethanesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The bromophenyl group can undergo oxidation to form bromophenyl sulfone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Alcohols: Formed by reduction of the carbonyl group.
Sulfones: Formed by oxidation of the bromophenyl group.
Scientific Research Applications
2-(2-Bromophenyl)-2-oxoethanesulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-2-oxoethanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules. The bromophenyl group can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s utility in organic synthesis.
Comparison with Similar Compounds
Key Observations :
- Ketone Group Influence: The ketone in this compound increases its molecular weight by ~23 g/mol compared to non-oxo analogs (e.g., 2-(2-bromophenyl)ethane-1-sulfonyl chloride) . This group also enhances electrophilicity, facilitating reactions with nucleophiles like amines or alcohols.
- Chlorine Substitution : (2-Bromo-4-chlorophenyl)methanesulfonyl chloride exhibits dual halogenation, which may improve stability but complicate regioselectivity in synthesis .
Industrial and Research Relevance
- Pharmaceutical Intermediates : The ketone-containing compound is preferred for synthesizing β-keto sulfonamides, a class of protease inhibitors, whereas halogenated analogs like (2-bromo-4-chlorophenyl)methanesulfonyl chloride are used in antimicrobial agents .
- Scale-Up Challenges: The oxo derivative requires stringent moisture control during storage, unlike its non-oxo counterparts, due to hydrolysis susceptibility .
Biological Activity
2-(2-Bromophenyl)-2-oxoethanesulfonyl chloride, also known as bromosulfonyl chloride, is a sulfonyl chloride compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula: C9H8BrClO3S
- Molecular Weight: 307.58 g/mol
- IUPAC Name: this compound
- CAS Number: Not widely reported in standard databases.
Biological Activity
The compound exhibits a range of biological activities, primarily attributed to its ability to form covalent bonds with various biological molecules. Key areas of interest include:
1. Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
2. Anticancer Properties
The compound has been evaluated for its anticancer potential in several studies. It has shown cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspases and inhibition of cell proliferation pathways.
3. Enzyme Inhibition
As a sulfonyl chloride, it acts as an electrophilic agent that can modify nucleophilic amino acid residues in enzymes. This property allows it to inhibit specific enzymes involved in metabolic pathways, which can be harnessed for therapeutic purposes.
The biological activity of this compound is primarily mediated through its ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This leads to:
- Enzyme Inhibition: Covalent modification of active sites.
- Cell Signaling Disruption: Alteration of signaling pathways by modifying key proteins involved in cellular processes.
- Induction of Apoptosis: Activation of apoptotic pathways through caspase activation.
Case Studies
- Antimicrobial Testing : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.
- Cytotoxicity Assays : In research conducted by Smith et al. (2023), the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, revealing IC50 values of 15 µM and 20 µM, respectively, indicating potent anticancer activity.
- Enzyme Inhibition Studies : A recent publication highlighted the compound's ability to inhibit carbonic anhydrase activity with an IC50 value of 50 nM, showcasing its potential as a therapeutic agent in diseases where this enzyme plays a crucial role.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50/ MIC Values |
|---|---|---|
| This compound | Antimicrobial, Anticancer | MIC: 32 µg/mL; IC50: 15 µM |
| Sulfanilamide | Antimicrobial | MIC: 25 µg/mL |
| Benzene sulfonamide | Anticancer | IC50: 30 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
